3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound characterized by its unique molecular structure. This compound features a chloro and fluoro-substituted phenyl group attached to a prop-2-enenitrile moiety, which is further linked to a phenylsulfonyl group. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-6-fluorobenzaldehyde with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate phenylsulfonyl derivative. This intermediate is then subjected to a nitrile formation reaction using reagents like hydroxylamine hydrochloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Sulfonic Acids: From oxidation reactions.
Primary Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a building block for the development of new pharmaceuticals and bioactive compounds. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: In the medical field, derivatives of this compound may exhibit therapeutic properties. Research is ongoing to explore its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The phenylsulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2S/c16-14-7-4-8-15(17)13(14)9-12(10-18)21(19,20)11-5-2-1-3-6-11/h1-9H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPZLOQMNRRHE-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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